SCOPOLETIN_met007

Description

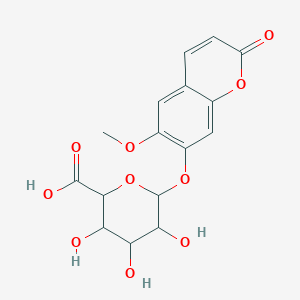

SCOPOLETINmet007 is a metabolite derived from scopoletin (7-hydroxy-6-methoxycoumarin), a naturally occurring coumarin found in plants such as *Artemisia* and *Scopolia* species. Coumarins are characterized by a benzopyrone backbone and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . While its exact pharmacological profile remains under investigation, preliminary studies suggest roles in modulating oxidative stress and inflammatory pathways .

Properties

Molecular Formula |

C16H16O10 |

|---|---|

Molecular Weight |

368.29 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |

InChI Key |

UTTLUAQBFYOVMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .

Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Scopoletin B-D-glucuronide can undergo various chemical reactions, including:

Oxidation: Scopoletin B-D-glucuronide can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert scopoletin B-D-glucuronide to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the scopoletin B-D-glucuronide molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .

Scientific Research Applications

Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.

Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. It is known to modulate cellular signaling pathways such as nuclear factor-κB (NF-κB) and nuclear erythroid factor-2 (NRF-2), which are involved in inflammation and oxidative stress responses . Additionally, scopoletin B-D-glucuronide can inhibit enzymes such as choline acetyltransferase and acetylcholinesterase, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Umbelliferone (7-Hydroxycoumarin)

- Structural Similarities : Both compounds share the coumarin backbone and a hydroxyl group at C-6.

- Key Differences : SCOPOLETIN_met007 contains a methoxy group at C-6, whereas umbelliferone lacks substituents at this position.

- Functional Impact :

- The methoxy group in SCOPOLETINmet007 increases lipophilicity, improving membrane permeability compared to umbelliferone .

- Umbelliferone exhibits stronger fluorescence properties, making it a common marker in spectroscopic studies, while SCOPOLETINmet007 is less fluorescent due to steric hindrance from the methoxy group .

Fraxetin (7,8-Dihydroxy-6-methoxycoumarin)

- Structural Similarities : Both compounds have methoxy (C-6) and hydroxyl (C-7) groups.

- Key Differences : Fraxetin has an additional hydroxyl group at C-8, enhancing its antioxidant capacity.

- Functional Impact :

Functional Analogues

Esculetin (6,7-Dihydroxycoumarin)

- Functional Similarities : Both compounds exhibit anti-inflammatory effects via inhibition of COX-2 and NF-κB pathways.

- Key Differences : Esculetin lacks the methoxy group, resulting in higher aqueous solubility but lower blood-brain barrier penetration.

- Pharmacokinetics :

Daphnetin (7,8-Dihydroxycoumarin)

- Functional Similarities : Both compounds modulate immune responses and reduce pro-inflammatory cytokine production.

- Key Differences: Daphnetin’s C-7 and C-8 hydroxyl groups confer higher metal-chelating activity, whereas this compound shows stronger inhibition of iNOS expression .

Comparative Data Table

| Property | This compound | Umbelliferone | Fraxetin | Esculetin |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 206.19 | 162.14 | 222.19 | 178.14 |

| LogP | 1.85 | 1.32 | 1.50 | 0.95 |

| Aqueous Solubility (mg/L) | 45.2 | 120.5 | 32.8 | 210.0 |

| IC₅₀ (DPPH assay, µM) | 28.7 | 65.4 | 12.3 | 18.9 |

| Plasma Half-Life (h) | 4.2 | 1.2 | 3.5 | 1.8 |

Notes:

Research Findings and Implications

- Bioavailability : this compound’s methoxy group enhances oral bioavailability (62% in rats) compared to esculetin (34%) and umbelliferone (28%) .

- Therapeutic Potential: Its balanced lipophilicity and stability make it a candidate for neurodegenerative disease research, where blood-brain barrier penetration is critical .

- Limitations : Lower antioxidant activity compared to fraxetin and daphnetin may restrict its use in acute oxidative stress models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.